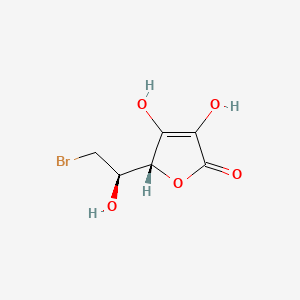
6-Deoxy-6-bromoascorbic acid
Vue d'ensemble
Description
6-Deoxy-6-bromoascorbic acid is a derivative of ascorbic acid, commonly known as vitamin C. This compound is characterized by the substitution of a bromine atom at the sixth position of the ascorbic acid molecule, replacing the hydroxyl group. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.
Biology: Investigated for its effects on cellular processes and as a potential antioxidant.
Medicine: Explored for its antitumor properties, particularly in inhibiting the growth of melanoma cells.
Mécanisme D'action
Target of Action
The primary targets of 6-Deoxy-6-bromoascorbic acid are the Sodium-dependent Vitamin C Transporters (SVCTs) . These transporters, specifically SVCT1 and SVCT2, are responsible for the intracellular accumulation of Vitamin C .
Mode of Action
This compound interacts with SVCTs in a specific manner. It has been identified as the first transport substrate that is completely specific for SVCTs .
Biochemical Pathways
The compound affects the biochemical pathways involved in Vitamin C accumulation. It provides a new strategy to determine the contribution of each pathway to ascorbate accumulation . The compound’s interaction with SVCTs influences the balance between the different pathways that mediate Vitamin C intracellular accumulation .
Pharmacokinetics
The pharmacokinetic properties of this compound are similar to those of ascorbic acid. For SVCT1 and SVCT2 expressed in oocytes, similar Km and Vmax values were observed for ascorbic acid and 6-bromo-6-deoxy-L-ascorbic acid . This suggests that the compound’s bioavailability is likely to be similar to that of ascorbic acid.
Result of Action
The action of this compound results in specific accumulation of Vitamin C via SVCTs . In human fibroblasts, which are predicted to have SVCT-mediated ascorbate accumulation, the accumulation of 6-bromo-6-deoxy-L-ascorbic acid was comparable to that of ascorbic acid . In activated human neutrophils, which are predicted to have ascorbate accumulation mediated predominantly by dha and glut transporters, 6-bromo-6-deoxy-l-ascorbic acid accumulation was less than 1% of the accumulation when compared with ascorbic acid .
Action Environment
The action of this compound is influenced by the cellular environment. The presence of specific transporters (SVCTs or GLUTs) in the cell determines the compound’s efficacy . The stability of the compound is comparable to that of ascorbic acid, as indicated by the similar stabilities of their oxidized products .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Deoxy-6-bromoascorbic acid interacts with Sodium-dependent Vitamin C Transporters (SVCTs) and not with glucose transporters . This specificity makes it a valuable tool for studying the contribution of each pathway to ascorbate accumulation .
Cellular Effects
In cellular processes, this compound has shown a pronounced inhibitory effect on the growth and DNA synthesis of melanoma cells . This effect was confirmed in both in vitro and in vivo experiments .
Molecular Mechanism
The molecular mechanism of this compound involves its specific interaction with SVCTs . It does not interact with GLUT1 or GLUT3 transporters, which distinguishes it from other ascorbate analogs .
Temporal Effects in Laboratory Settings
It has been observed that the compound exhibits stable properties over time .
Dosage Effects in Animal Models
In animal models, specifically mice, the tumor-suppressing effect on solid melanoma B16 was attained with 9 mg per mouse given three times daily for 16 days .
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with the transport and accumulation of ascorbic acid . It is a specific substrate for SVCTs, contributing to ascorbate accumulation .
Transport and Distribution
This compound is transported via SVCTs . It does not bind or get transported by GLUT1 or GLUT3 transporters, making it specific for SVCTs .
Subcellular Localization
The subcellular localization of this compound is primarily associated with the sites of SVCTs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Deoxy-6-bromoascorbic acid typically involves the bromination of ascorbic acid. The reaction is carried out in an aqueous medium, where ascorbic acid is treated with a brominating agent such as bromine or N-bromosuccinimide. The reaction conditions include maintaining a controlled temperature and pH to ensure selective bromination at the sixth position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process would likely involve large-scale bromination of ascorbic acid under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Deoxy-6-bromoascorbic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dehydroascorbic acid derivatives.
Reduction: Reduction reactions can convert it back to ascorbic acid derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can replace the bromine atom under basic or neutral conditions.
Major Products:
Oxidation: Dehydroascorbic acid derivatives.
Reduction: Ascorbic acid derivatives.
Substitution: Various substituted ascorbic acid derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ascorbic Acid (Vitamin C): The parent compound with well-known antioxidant properties.
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
6-Bromo-6-deoxy-L-ascorbic Acid: Another brominated derivative with similar properties.
Uniqueness: 6-Deoxy-6-bromoascorbic acid is unique due to its specific bromination at the sixth position, which imparts distinct chemical and biological properties. Unlike ascorbic acid, it has shown a more pronounced inhibitory effect on tumor growth, making it a potential candidate for anticancer therapies .
Propriétés
IUPAC Name |
(2R)-2-[(1R)-2-bromo-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVQNCTVFJZFIV-JLAZNSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978870 | |
| Record name | 6-Bromo-6-deoxyhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62983-44-2 | |
| Record name | 6-Deoxy-6-bromoascorbic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062983442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-6-deoxyhex-1-enofuranos-3-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5R)-5-[(1R)-2-bromo-1-hydroxyethyl]-3,4-dihydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



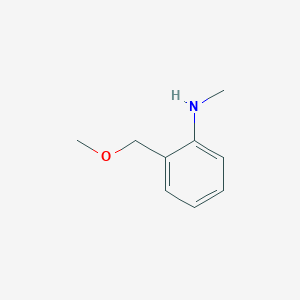
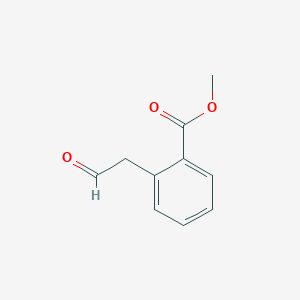
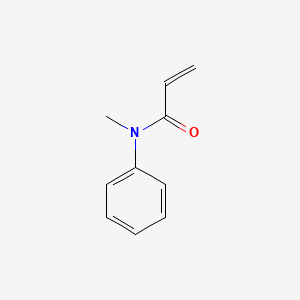
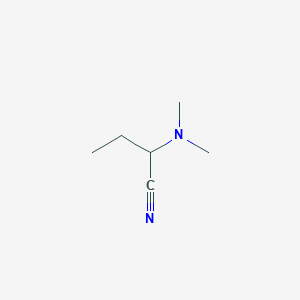



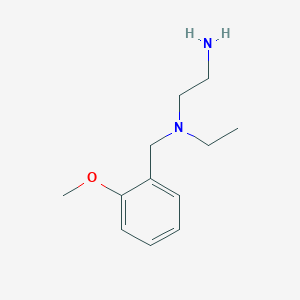
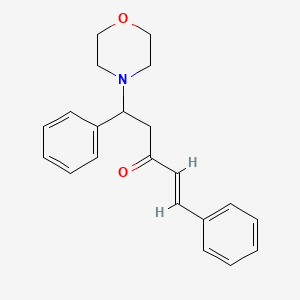
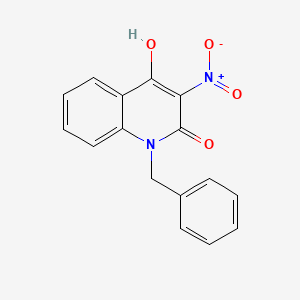
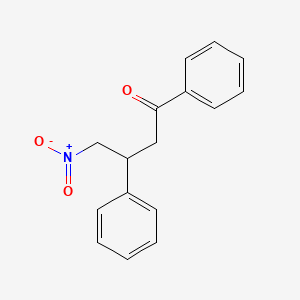
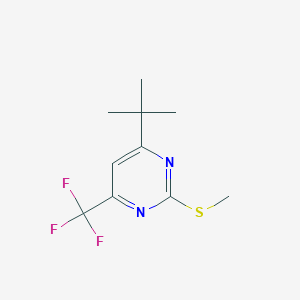
![1-[phenyl(piperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B3055021.png)
